molecular formula C9H14Cl2N4 B7897364 (6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride CAS No. 1185307-10-1

(6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride

Cat. No.: B7897364
CAS No.: 1185307-10-1
M. Wt: 249.14 g/mol
InChI Key: HXFHFCUCNXNTCT-UHFFFAOYSA-N
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Description

(6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride ( 1185307-10-1) is a high-purity chemical compound with the molecular formula C9H14Cl2N4 and a molecular weight of 249.14 g/mol. This molecule features a chloropyridazine group linked to a piperidin-3-yl-amine scaffold, a structural motif of significant interest in medicinal chemistry and materials science research. The presence of both chlorine and amine functional groups makes it a versatile synthetic intermediate for further chemical exploration. This compound is exclusively for research applications. Its core structure is related to pyridazine derivatives, which have been investigated in scientific studies for their surface protection activities. Research indicates that similar 6-substituted 3-chloropyridazine compounds can function as effective corrosion inhibitors for mild steel in acidic environments, with adsorption on the metal surface being a key mechanism of action . Furthermore, the piperazine and piperidine moieties are privileged structures in pharmaceutical development, frequently found in FDA-approved drugs and bioactive molecules across various therapeutic areas, including kinase inhibitors and receptor modulators . Researchers value this compound as a key synthon for constructing more complex molecules, leveraging reactions at its chloro and amine sites. This compound is offered for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

6-chloro-N-piperidin-3-ylpyridazin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4.ClH/c10-8-3-4-9(14-13-8)12-7-2-1-5-11-6-7;/h3-4,7,11H,1-2,5-6H2,(H,12,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFHFCUCNXNTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC2=NN=C(C=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671651
Record name 6-Chloro-N-(piperidin-3-yl)pyridazin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185307-10-1
Record name 6-Chloro-N-(piperidin-3-yl)pyridazin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Attachment of Piperidine Ring: The piperidine ring can be attached to the pyridazine ring through nucleophilic substitution reactions, using piperidine or its derivatives as nucleophiles.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products:

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Corresponding amine or reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacology

(6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride is being investigated for its potential as a therapeutic agent in various diseases. Its structural characteristics suggest possible interactions with specific biological targets.

Potential Therapeutic Areas :

  • Anticancer Activity : Research indicates that compounds with similar structures may inhibit cancer cell proliferation by interfering with cellular signaling pathways.
  • Neurological Disorders : The piperidine component suggests potential neuroprotective effects, making it a candidate for treating conditions like Alzheimer's disease.

Biochemical Studies

Studies have utilized this compound to explore enzyme inhibition and receptor binding. Its ability to modulate biological pathways can provide insights into disease mechanisms.

Synthetic Chemistry

The synthesis of this compound serves as a model for developing other pyridazine derivatives. Researchers are focused on optimizing synthetic routes to enhance yield and purity.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry evaluated several pyridazine derivatives, including this compound, for their cytotoxic effects on various cancer cell lines. The results demonstrated significant inhibition of cell growth in breast and lung cancer models, suggesting that further development could lead to effective anticancer therapies.

Case Study 2: Neuroprotection

In a preclinical trial reported in Neuropharmacology, the compound was tested for neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated that it significantly reduced cell death and improved cell viability in cultured neurons, highlighting its potential for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogues

The compound is compared below with structurally related pyridazine, pyridine, and pyrimidine derivatives bearing piperidine/piperazine moieties. Key differences in substitution patterns, molecular properties, and applications are highlighted.

Pyridazine Derivatives

(a) 6-Chloro-N-(piperidin-4-yl)pyridazin-3-amine hydrochloride (CAS: 1185312-21-3)
  • Structural difference : Piperidine substitution at the 4-position instead of 3-position.
  • Impact : Altered spatial orientation may influence binding affinity to biological targets compared to the 3-substituted analogue .
(b) 6-Methoxypyridazin-3-amine hydrochloride (CAS: 1589503-98-9)
  • Structural difference : Methoxy (-OCH₃) replaces chlorine at position 4.

Pyridine Derivatives

(a) (6-Bromo-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride (CAS: 1185319-74-7)
  • Structural difference : Bromine replaces chlorine; pyridine (one nitrogen) replaces pyridazine (two nitrogens).
  • Impact : Bromine’s larger atomic radius may increase steric hindrance, while pyridine’s reduced nitrogen count alters electronic properties. This compound’s safety profile includes GHS hazard classification (skin/eye irritation) .
(b) N,N-Dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride
  • Structural difference : Dimethylamine group replaces the primary amine on piperidine.
  • Impact : Increased lipophilicity may enhance blood-brain barrier penetration, relevant for CNS-targeting drug candidates .

Pyrimidine Derivatives

(a) 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride (CAS: 1261231-74-6)
  • Structural difference: Pyrimidine ring (two non-adjacent nitrogens) replaces pyridazine; methylsulfanyl (-SCH₃) group at position 2.
  • Impact : Methylsulfanyl enhances metabolic stability but may introduce toxicity concerns .
(b) 1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride
  • Structural difference : Ethoxy (-OCH₂CH₃) replaces chlorine at position 5.
  • Impact : Ethoxy groups improve solubility but may reduce target affinity due to steric effects .

Piperazine and Benzyl Derivatives

(a) 6-Chloro-2-(piperazin-1-yl)pyridin-3-amine (CAS: 1261079-56-4)
  • Structural difference : Piperazine (six-membered ring with two nitrogen atoms) replaces piperidine.
(b) [1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride
  • Structural difference : Chloropyridine linked via methylene to piperidine.
  • Impact : The methylene spacer increases conformational flexibility, which could modulate pharmacokinetic properties .

Data Table: Structural and Molecular Comparison

Compound Name Core Heterocycle Substituents Molecular Formula MW Key Property/Use Reference
Target Compound (Piperidin-3-yl) Pyridazine 6-Cl, piperidin-3-yl C₉H₁₄Cl₂N₄ 249.14 Neurological research
6-Bromo-pyridin-2-yl analogue Pyridine 6-Br, piperidin-3-yl C₁₀H₁₅BrClN₃ 292.61 Hazardous handling
N,N-Dimethyl-6-(piperidin-3-yl)pyridin-2-amine Pyridine 6-piperidin-3-yl, N,N-dimethyl C₁₂H₁₈ClN₃ 247.75 CNS drug candidate
1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl) Pyrimidine 6-Cl, 2-SCH₃, piperidin-3-yl C₁₀H₁₅ClN₄S 282.77 Metabolic stability focus

Biological Activity

(6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a chlorine atom at the 6th position and a piperidine ring attached at the 3rd position. Its molecular formula is C9H14ClN4C_9H_{14}ClN_4 with a molecular weight of approximately 249.14 g/mol, and it is often referenced by its CAS number 1185307-10-1.

PropertyValue
IUPAC Name6-chloro-N-piperidin-3-ylpyridazin-3-amine;hydrochloride
Molecular Weight249.14 g/mol
CAS Number1185307-10-1
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific pathways and effects depend on the target involved:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, leading to altered metabolic pathways.
  • Receptor Modulation : It can bind to receptors, potentially influencing signaling pathways that affect cellular responses.

Biological Activity

Research indicates that compounds structurally related to this compound exhibit various biological activities, including antibacterial and antiparasitic effects.

Antibacterial Activity

In studies involving pyridazine derivatives, compounds similar to this compound have shown promising antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, MIC values for related compounds ranged from 3.12 to 12.5 μg/mL, indicating significant potency compared to control agents like ciprofloxacin .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • A study on triazolopyridazine derivatives indicated that modifications in the piperidine linker significantly affected potency against Cryptosporidium hominis, with some analogs achieving EC50 values as low as 0.17 μM .
  • Another investigation highlighted the importance of structural modifications in enhancing the antibacterial activity of pyrrole derivatives, which may provide insights into optimizing this compound for improved efficacy .

Q & A

Basic: What synthetic strategies are recommended for preparing (6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride?

Methodological Answer:
The synthesis of this compound likely involves coupling a 6-chloropyridazine scaffold with a piperidin-3-yl-amine moiety. A common approach includes:

Nucleophilic substitution : React 3,6-dichloropyridazine with piperidin-3-yl-amine under basic conditions (e.g., NaHCO₃ or Et₃N) to substitute the 6-chloro position.

Salt formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to obtain the hydrochloride salt.
Key considerations:

  • Monitor reaction progress via TLC or HPLC to avoid over-substitution at the 3-position of pyridazine.
  • Purify intermediates via column chromatography or recrystallization to ensure high yields .

Basic: How can the purity and structural integrity of this compound be validated?

Methodological Answer:
Use a combination of analytical techniques:

  • HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm (method optimization required for polar amines) .
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., absence of residual 3-chloro pyridazine signals at δ ~7.5 ppm) and amine proton integration .
  • Elemental analysis : Verify C, H, N, Cl content within ±0.4% of theoretical values.
  • Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for free base: m/z ~227.1; hydrochloride adducts may require negative ion mode) .

Advanced: What crystallographic challenges arise during structure determination, and how can SHELX software address them?

Methodological Answer:
Challenges include:

  • Disorder in the piperidine ring : Common in flexible amines; refine using PART instructions in SHELXL to model alternative conformations .
  • Twinned crystals : Use the TWIN/BASF commands in SHELX to correct for pseudo-merohedral twinning .
  • Hydrogen bonding networks : Analyze intermolecular interactions (e.g., NH···Cl) using OLEX2 or Mercury for packing diagrams.
    Workflow :

Collect high-resolution data (≤1.0 Å) to resolve Cl positions.

Refine with SHELXL using anisotropic displacement parameters for non-H atoms.

Validate via CheckCIF to ensure ADPs and bond lengths are within expected ranges .

Advanced: How to resolve discrepancies between experimental NMR data and computational predictions?

Methodological Answer:
Discrepancies may arise from:

  • Solvent effects : Compare experimental data (e.g., in DMSO-d₆) with DFT calculations (e.g., B3LYP/6-31G*) incorporating solvent models (e.g., PCM).
  • Tautomerism : For amine-pyridazine systems, use variable-temperature NMR to detect equilibria between tautomeric forms.
  • Dynamic processes : Apply 2D NOESY to identify through-space couplings obscured in 1D spectra.
    Example : If theoretical δ(NH) is ~3.5 ppm but observed at 5.0 ppm, consider hydrogen bonding with residual solvent .

Basic: What safety protocols are critical when handling this hydrochloride salt?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (amine hydrochlorides can cause irritation) .
  • Ventilation : Use a fume hood for weighing and reactions to prevent inhalation of fine particles.
  • Spill management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite).
  • Storage : Keep in a desiccator at 2–8°C to prevent hygroscopic degradation .

Advanced: How to design pH-dependent reactivity studies for this compound?

Methodological Answer:

Buffer selection : Use Britton-Robinson buffers (pH 2–12) to maintain ionic strength.

Kinetic profiling : Monitor hydrolysis of the 6-chloro group via UV-Vis spectroscopy at λ = 280 nm.

LC-MS analysis : Identify degradation products (e.g., pyridazin-3-ol derivatives) under acidic (pH <3) or basic (pH >10) conditions.

Theoretical modeling : Compare experimental rate constants (k) with DFT-calculated activation energies for hydrolysis pathways .

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